Pyrazolone
Overview
Description
Pyrazolone is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a carbonyl group (C=O). It is a derivative of pyrazole and can exist in two isomeric forms: 3-pyrazolone and 4-pyrazolone . This compound compounds are known for their diverse applications, particularly in pharmaceuticals and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first synthesis of pyrazolones was reported by Ludwig Knorr in 1883, involving a condensation reaction between ethyl acetoacetate and phenylhydrazine . Modern synthetic routes for pyrazolones include:
Cyclocondensation of hydrazine with carbonyl compounds: This method involves the reaction of hydrazine with β-dicarbonyl compounds under acidic or basic conditions.
Multicomponent reactions: These reactions involve the simultaneous reaction of three or more reactants to form pyrazolone derivatives.
Green synthesis methods: Recent developments include the use of aqueous methods, microwave-assisted synthesis, and solvent-free conditions to produce pyrazolones in an environmentally friendly manner.
Industrial Production Methods
Industrial production of pyrazolones often involves the functionalization of preformed pyrazolones. This can include alkylation, acylation, and other modifications to introduce desired functional groups .
Chemical Reactions Analysis
Types of Reactions
Pyrazolone compounds undergo various chemical reactions, including:
Oxidation: Pyrazolones can be oxidized to form pyrazolidinediones.
Reduction: Reduction of pyrazolones can yield pyrazolidines.
Substitution: Pyrazolones can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include pyrazolidinediones, pyrazolidines, and various substituted pyrazolones .
Scientific Research Applications
Pyrazolone derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazolone compounds varies depending on their specific application. For example, antipyrine, a this compound-based drug, acts primarily in the central nervous system by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis . This inhibition increases the pain threshold and reduces inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolidine: Pyrazolidine is a reduced form of pyrazolone, where the carbonyl group is reduced to a hydroxyl group.
Pyrazolidinedione: Pyrazolidinedione is an oxidized form of this compound, containing two carbonyl groups.
Uniqueness of this compound
This compound’s unique structure, with both a carbonyl group and two adjacent nitrogen atoms, allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes this compound compounds valuable in various fields, including pharmaceuticals, dyes, and coordination chemistry .
Biological Activity
Pyrazolone and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound, characterized by a five-membered ring structure containing two adjacent nitrogen atoms, has been extensively studied for its pharmacological properties. The most notable derivatives include phenylbutazone, aminopyrine, and metamizole, which are recognized for their analgesic and anti-inflammatory effects. The diverse biological activities attributed to this compound derivatives make them valuable in treating various diseases.
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antimicrobial Activity : this compound derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, compounds from Bhattacharjee et al. demonstrated effective inhibition against Bacillus cereus and Klebsiella pneumoniae with minimum inhibitory concentrations (MIC) as low as 0.39 mg/mL .
- Anticancer Activity : Several studies have highlighted the anticancer potential of this compound derivatives. For example, a study reported that certain this compound compounds exhibited cytotoxic effects on human cancer cell lines such as MCF7 and Hep-2, with IC50 values ranging from 1.1 µM to 3.79 µM .
- Anti-inflammatory Activity : this compound derivatives are well-known for their anti-inflammatory properties. A recent study indicated that newly synthesized compounds showed higher anti-inflammatory activity than the reference drug phenylbutazone, achieving up to 87% inhibition in certain assays .
- Neuroprotective Effects : Research has also pointed to the neuroprotective properties of this compound derivatives, which may be beneficial in treating neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound derivatives. Key findings include:
- The presence of specific substituents on the this compound ring significantly influences its biological activity.
- Compounds bearing a 3,4-dimethoxyl group have shown enhanced antibacterial activity .
- Modifications at the 4-position of the this compound ring can lead to variations in anti-inflammatory potency; for example, introducing certain functional groups can improve efficacy .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Bacteria | MIC (mg/mL) |
---|---|---|
Compound 31 | Bacillus cereus | 0.78 |
Compound 32 | Klebsiella pneumoniae | 0.39 |
Table 2: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 42.30 |
Case Studies
- Antitumor Activity : A study conducted by Cankara et al. synthesized pyrazole-containing amide derivatives that demonstrated significant cytotoxicity against multiple cancer cell lines (Huh-7, HCT-116, MCF-7), with one compound showing an IC50 value of 1.1 µM against HCT-116 cells .
- Anti-inflammatory Efficacy : In another investigation, newly synthesized pyrazolones were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats, revealing that several compounds exhibited superior activity compared to phenylbutazone .
Properties
IUPAC Name |
pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O/c6-3-1-2-4-5-3/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXVQSWXXUJEMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960092 | |
Record name | 3H-Pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39455-90-8 | |
Record name | 3H-Pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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